O-Desmethylangolensin
Overview
Description
O-Desmethylangolensin is a phytoestrogen, an intestinal bacterial metabolite of the soy phytoestrogen daidzein. It is produced in some individuals who harbor specific gut bacteria capable of metabolizing daidzein. This compound has been associated with various health effects, including increased mammographic and bone density .
Mechanism of Action
Target of Action
O-Desmethylangolensin (O-DMA) is a phytoestrogen . It is an intestinal bacterial metabolite of the soy phytoestrogen daidzein . The primary targets of O-DMA are cells of the immune and nervous system . It interacts with these cells and modulates their function .
Mode of Action
O-DMA interacts with its targets by acting as a nonsteroidal estrogen . It is less structurally similar to 17b-estradiol than its parent compound, daidzein , thus it may exhibit different biological actions than daidzein .
Biochemical Pathways
The metabolism of daidzein to O-DMA is entirely dependent on one or more bacterial strains in the gut, including but not limited to Adlercreutzia equolifaciens, Eggerthella sp., and Slackia isoflavoniconvertens . These bacteria metabolize daidzein to O-DMA, which then interacts with cells of the immune and nervous system .
Pharmacokinetics
The pharmacokinetics of O-DMA involve its absorption, distribution, metabolism, and excretion (ADME). Dietary flavonoids, such as daidzein, are enzymatically hydrolyzed and absorbed in the intestine, and are conjugated to their glucuronide/sulfate forms by phase II enzymes in epithelial cells and the liver . The intestinal microbiota plays an important role in the metabolism of flavonoids found in foods . Some specific products of bacterial transformation, such as O-DMA, exhibit enhanced properties .
Result of Action
O-DMA possesses antioxidant activity . It is associated with 69% greater mammographic density and 6% bone density . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Action Environment
The action of O-DMA is influenced by the gut environment, specifically the presence of certain bacterial strains. Not all individuals harbor bacteria capable of metabolizing daidzein to O-DMA, and individuals can be classified as O-DMA producers and nonproducers . The presence of these bacteria and the production of O-DMA can be influenced by factors such as diet .
Biochemical Analysis
Biochemical Properties
O-DMA is less structurally similar to 17b-estradiol than its parent compound, daidzein . Thus, it may exhibit different biological actions than daidzein . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Cellular Effects
O-DMA has been shown to significantly inhibit cell proliferation in a dose-dependent manner following treatment for 48 and 72 hours . It resulted in the significant induction of apoptosis and the promotion of cell cycle arrest at the G1/S and G2/M phases .
Molecular Mechanism
O-DMA modulates the cyclin-dependent kinases (CDKs), with a decrease in CDK2 and CDK4 and an increase in CDK6, and downregulates cyclin D and E . With respect to the G2/M-related proteins, O-DMA causes a reduction in CDK1, together with a slight increase in cyclin A and B . In addition, O-DMA downregulates p21Cip1 and p27Kip1, but not p16INK4a and p15INK4b, and interacts with the CDK6-cyclin D and CDK1-cyclin B complexes .
Temporal Effects in Laboratory Settings
The effects of O-DMA on cell proliferation and apoptosis were observed after 48 and 72 hours of treatment, but not after 24 hours . This suggests that the effects of O-DMA may change over time in laboratory settings.
Metabolic Pathways
O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound . Several species of gut bacteria are able to metabolize daidzein to equol or a ring-fission product, O-DMA .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Desmethylangolensin can be synthesized from daidzein through bacterial metabolism. A novel oxygen-tolerant bacterium, Aeroto-AUH-JLC108, derived from Clostridium sp. AUH-JLC108, has been shown to efficiently convert daidzein to this compound under aerobic conditions . The reaction conditions involve the use of atmospheric oxygen, which significantly enhances the bioconversion capability compared to anaerobic conditions.
Industrial Production Methods
The industrial production of this compound primarily relies on the biotransformation of daidzein using specific bacterial strains. The process involves the isolation and domestication of bacteria capable of converting daidzein to this compound under controlled conditions. The use of oxygen-tolerant strains like Aeroto-AUH-JLC108 can improve the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
O-Desmethylangolensin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Baeyer-Villiger oxidation, which converts this compound to 2-(4-hydroxyphenyl) propionic acid .
Common Reagents and Conditions
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitro groups.
Major Products
Oxidation: 2-(4-hydroxyphenyl) propionic acid.
Reduction: Dihydro-O-Desmethylangolensin.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
O-Desmethylangolensin has been extensively studied for its potential health benefits and biological activities. It exhibits phytoestrogenic properties and has been evaluated for its role in cancer prevention, bone health, and cardiovascular health . Additionally, it serves as a marker for the presence of specific gut bacteria capable of metabolizing daidzein, which has implications for personalized nutrition and gut health .
Comparison with Similar Compounds
Similar Compounds
Equol: Another intestinal bacterial metabolite of daidzein with similar phytoestrogenic properties.
Daidzein: The parent compound from which O-Desmethylangolensin is derived.
Genistein: Another soy isoflavone with phytoestrogenic activity.
Uniqueness
This compound is unique in its specific production by certain gut bacteria and its distinct biological activities compared to other phytoestrogens. Unlike equol, which is more structurally similar to 17β-estradiol, this compound exhibits different binding affinities and biological actions .
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPNKPFDDUBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873154 | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21255-69-6 | |
Record name | O-Desmethylangolensin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylangolensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylangolensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21255-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-DESMETHYLANGOLENSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Desmethylangolensin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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